
2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a fluorophenyl group and a trimethylbenzenesulfonyl group attached to the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the substituents through a series of reactions such as nucleophilic substitution, sulfonylation, and fluorination.
For example, the synthesis might begin with the preparation of 2-(4-Fluoro-phenyl)-pyrrolidine through a nucleophilic substitution reaction. This intermediate can then be reacted with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The fluorophenyl and sulfonyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in the formation of new sulfonyl or fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with biological targets such as enzymes or receptors to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its efficacy, selectivity, and pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (RS)-2-(4-Chloro-phenyl)-1-(2,4,6-trimethyl-benzenesulfonyl)-pyrrolidine
- (RS)-2-(4-Methyl-phenyl)-1-(2,4,6-trimethyl-benzenesulfonyl)-pyrrolidine
- (RS)-2-(4-Bromo-phenyl)-1-(2,4,6-trimethyl-benzenesulfonyl)-pyrrolidine
Uniqueness
2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall performance in various applications.
Eigenschaften
Molekularformel |
C19H22FNO2S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C19H22FNO2S/c1-13-11-14(2)19(15(3)12-13)24(22,23)21-10-4-5-18(21)16-6-8-17(20)9-7-16/h6-9,11-12,18H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
VKSHVRYDYGHBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
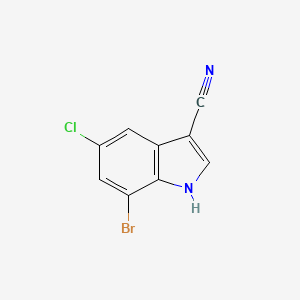
![3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid](/img/structure/B8687169.png)

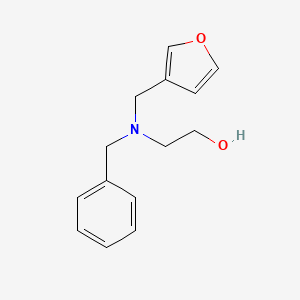
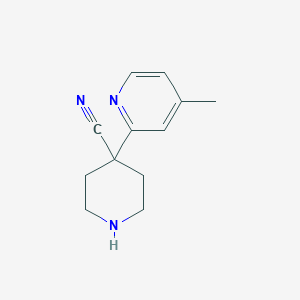
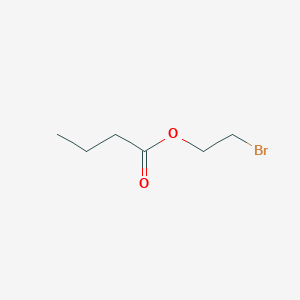
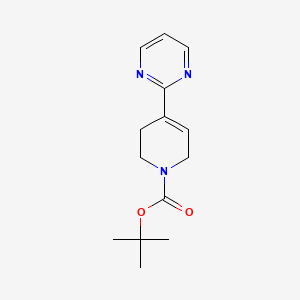

![5-Fluoro-2-methyl-6-nitrobenzo[d]thiazole](/img/structure/B8687221.png)

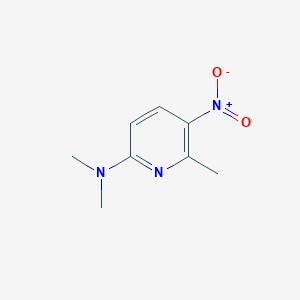
![(2S)-2-[(tert-butoxycarbonyl)amino]propionyl chloride](/img/structure/B8687231.png)


